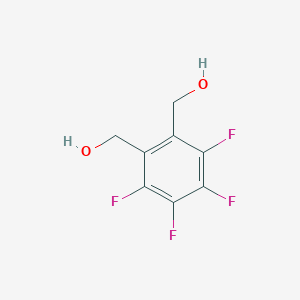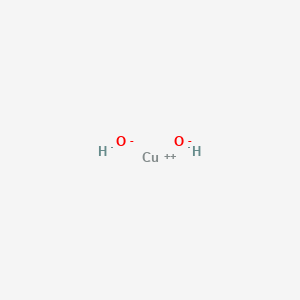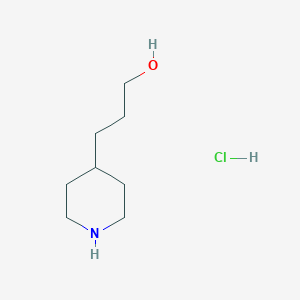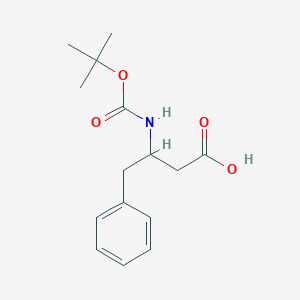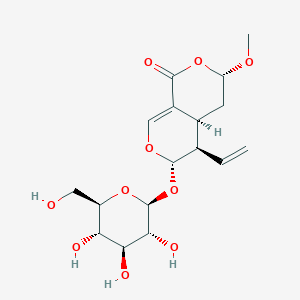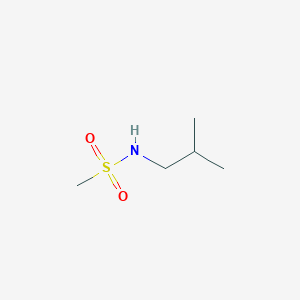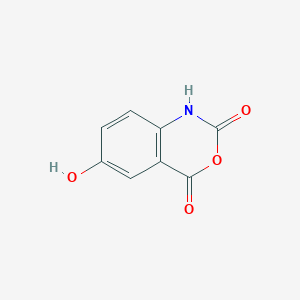
Anhydride d'acide 5-hydroxyisatoïque
Vue d'ensemble
Description
5-Hydroxy isatoic anhydride is an organic compound with the molecular formula C8H5NO4. It is a derivative of isatoic anhydride, characterized by the presence of a hydroxyl group at the fifth position of the benzene ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Applications De Recherche Scientifique
5-Hydroxy isatoic anhydride has a wide range of applications in scientific research:
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that isatoic anhydride derivatives are used as building blocks for the synthesis of various nitrogen-containing heterocyclic structures .
Mode of Action
It’s known that isatoic anhydride and its derivatives can undergo various reactions such as hydrolysis, alcoholysis, and reactions with amines, active methylene compounds, and carbanions .
Biochemical Pathways
Isatoic anhydride is known to be used in the synthesis of various nitrogen-containing heterocyclic structures, suggesting it may influence related biochemical pathways .
Result of Action
It’s known that isatoic anhydride derivatives can be used in the synthesis of various nitrogen-containing heterocyclic structures, which have a wide range of biological activities .
Action Environment
It’s known that the reactions of isatoic anhydride derivatives can be influenced by various factors such as temperature and the presence of other reactants .
Analyse Biochimique
Biochemical Properties
It’s parent compound, isatoic anhydride, is known to undergo hydrolysis to give carbon dioxide and anthranilic acid . It’s plausible that 5-Hydroxy isatoic anhydride may interact with similar enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
It’s parent compound, isatoic anhydride, is known to undergo various reactions including hydrolysis, alcoholysis, and reactions with amines . These reactions may provide some insight into the potential molecular mechanisms of 5-Hydroxy isatoic anhydride.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy isatoic anhydride typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of anthranilic acid with phosgene, triphosgene, or ethyl chloroformate, which serves as the carbonyl source . Due to the high toxicity of phosgene, alternative methods such as catalytic carbonylation of substituted anilines with carbon monoxide have been developed .
Industrial Production Methods: Industrial production of 5-Hydroxy isatoic anhydride often employs safer and more efficient methods, such as the use of triphosgene or ethyl chloroformate instead of phosgene. These methods ensure higher yields and reduce the risk associated with toxic reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxy isatoic anhydride undergoes various chemical reactions, including:
Hydrolysis: This reaction yields carbon dioxide and anthranilic acid.
Alcoholysis: This reaction produces esters by reacting with alcohols.
Aminolysis: Amines can open the anhydride ring, leading to the formation of amides.
Nucleophilic Substitution: Active methylene compounds and carbanions can replace oxygen, forming hydroxy quinolinone derivatives.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Alcoholysis: Alcohols such as methanol or ethanol.
Aminolysis: Amines such as methylamine or ethylamine.
Nucleophilic Substitution: Active methylene compounds and carbanions.
Major Products:
Hydrolysis: Anthranilic acid and carbon dioxide.
Alcoholysis: Esters.
Aminolysis: Amides.
Nucleophilic Substitution: Hydroxy quinolinone derivatives.
Comparaison Avec Des Composés Similaires
Isatin: An indole derivative known for its versatility in forming heterocyclic structures.
Isatoic Anhydride: A precursor for the synthesis of various nitrogen-containing heterocyclic compounds.
Quinazoline Derivatives: Compounds with similar applications in pharmaceuticals and agrochemicals.
Uniqueness: 5-Hydroxy isatoic anhydride is unique due to the presence of the hydroxyl group at the fifth position, which enhances its reactivity and allows for the formation of a wider range of derivatives compared to its analogs .
Propriétés
IUPAC Name |
6-hydroxy-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-4-1-2-6-5(3-4)7(11)13-8(12)9-6/h1-3,10H,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDXUDOZEQAXBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374738 | |
| Record name | 5-Hydroxy isatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195986-91-5 | |
| Record name | 5-Hydroxy isatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
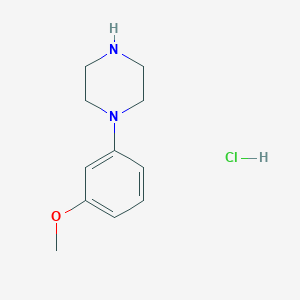
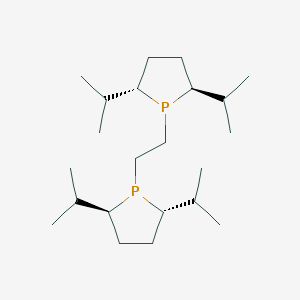
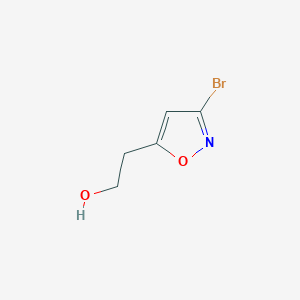

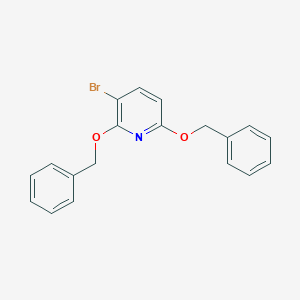
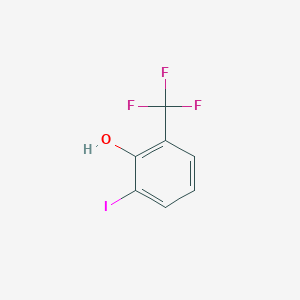
![7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B174157.png)

